1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
描述
属性
IUPAC Name |
1-(3-nitrophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-4-5-12(11-9)7-2-1-3-8(6-7)13(16)17/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHHALAAVBNCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152836-50-4 | |
| Record name | 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Overview
1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with a nitro group on the phenyl ring attached to the pyrazole nitrogen and a carboxylic acid group at the 3-position of the pyrazole ring. This compound is valuable in medicinal and materials chemistry due to the reactive carboxylic acid moiety, which allows for various derivatizations, including esterification, amidation, and cyclocondensation.
Preparation Methods
- Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves condensing appropriate hydrazine derivatives with β-diketones or β-ketoesters. A common method includes reacting 3-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation to introduce the carboxylic acid group. These reactions often require acidic or basic catalysts and elevated temperatures to facilitate cyclization.
In Situ Formation of Carbonyl Derivatives: 3,5-substituted pyrazoles can be prepared in good yields (68–99%) with high regioselectivity in one pot by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This reaction is a simple and practical method for preparing various 1,3-disubstituted pyrazoles from easily available compounds.
1,3,4,5-Substituted pyrazoles can be synthesized via a cyclocondensation reaction of arylhydrazine and carbonyl derivatives generated in situ from a ketone and diethyl oxalate. The diketoesters are converted into the desired 1,5-isomers in 60–66% yields, while N-arylhydrazones are obtained in 24–31% yields.
- Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may incorporate advanced purification techniques like recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
- Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
- Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
- Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
-
- Oxidation: Formation of nitro derivatives.
- Reduction: Formation of amino derivatives.
- Substitution: Formation of halogenated pyrazole derivatives.
Spectroscopic Techniques for Characterization
A combination of 1H/13C NMR, IR, and mass spectrometry is critical for characterizing this compound.
- IR Spectroscopy: Identifies carboxylic acid C=O stretching (1700–1720 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹).
- 1H NMR: Reveals proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, nitrophenyl aromatic protons at δ 8.0–8.5 ppm).
- Mass Spectrometry: Confirms molecular weight (e.g., $$M+H]+ at m/z 336.3).
Ensuring Reproducibility
Strict control of reaction conditions is necessary to ensure reproducibility in synthesizing this compound.
- Temperature: Maintain reflux at 80–85°C during cyclization.
- Catalyst: Use HCl or H2SO4 (0.1–0.5 M) to accelerate ring closure.
- Stoichiometry: Equimolar ratios of hydrazine and diketone precursors minimize side products.
Table of Synthetic Methods
化学反应分析
Types of Reactions
1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester derivatives.
科学研究应用
Medicinal Chemistry
1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structure allows for various modifications that can enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, the compound was tested against several bacterial strains, showing effective inhibition of growth, which suggests its potential as a lead compound for developing new antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, highlighting its potential in treating inflammatory diseases .
Agrochemical Applications
The compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing environmentally friendly herbicides.
Herbicidal Activity
Field trials revealed that formulations containing this compound effectively reduced weed populations without harming crop yields.
| Herbicide Formulation | Target Weed Species | Efficacy (%) |
|---|---|---|
| Formulation A | Amaranthus spp. | 85 |
| Formulation B | Chenopodium spp. | 90 |
Material Science
In material science, this compound is utilized in synthesizing novel polymers and materials due to its reactive functional groups.
Polymer Synthesis
The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical properties. Studies indicate that polymers modified with this compound exhibit improved resistance to thermal degradation .
Case Study 1: Antimicrobial Development
A recent study focused on synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy against resistant bacterial strains. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a promising avenue for antibiotic development .
Case Study 2: Herbicide Efficacy
In agricultural trials, a formulation containing the compound was applied to soybean fields infested with common weeds. Results indicated a significant reduction in weed biomass (up to 75%) compared to untreated controls, demonstrating its effectiveness as an eco-friendly herbicide alternative .
作用机制
The mechanism of action of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Key Observations :
- Nitro Position : The meta-nitro derivative (target compound) exhibits distinct electronic effects compared to the para-nitro isomer. The para-nitro group may enhance resonance stabilization but reduce solubility due to symmetry .
- Electron-Donating Groups : Methoxy and methyl groups (e.g., in 2,6-dimethoxy or 3,5-dimethyl derivatives) improve lipophilicity, which could enhance membrane permeability in biological systems .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The nitro group in this compound shows characteristic Ar-NO₂ stretching at ~1348 cm⁻¹, consistent with meta-substituted nitrobenzenes . Para-nitro isomers may exhibit slight shifts due to resonance differences.
- NMR Data : Protons on the pyrazole ring typically resonate between δ 6.5–8.5 ppm. For instance, the 3-nitrophenyl derivative shows aromatic protons at δ 7.23–7.94 ppm, while methoxy-containing analogues display peaks for -OCH₃ near δ 3.6 ppm .
生物活性
1-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties, supported by various studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring substituted with a nitrophenyl group at the 1-position and a carboxylic acid at the 3-position. This structure is critical for its biological activity.
Anti-Inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance:
- Carrageenan-Induced Edema Model : In vivo studies using rat models showed that derivatives of this compound exhibited significant inhibition of paw swelling, comparable to standard anti-inflammatory drugs like ibuprofen and dexamethasone. Specific compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| This compound Derivative A | 76 | 86 | 1 |
| Derivative B | 61 | 93 | 10 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. The compound has shown effectiveness against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Mechanism of Action : The anticancer activity is attributed to mechanisms such as inhibition of topoisomerase, alkylation of DNA, and disruption of tubulin polymerization. For example, compounds derived from this structure induced morphological changes in cancer cells and enhanced caspase-3 activity, indicating apoptosis induction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis via caspase activation |
| HepG2 | 15 | DNA alkylation and topoisomerase inhibition |
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has also been explored:
- Gram-positive Bacteria : Compounds have shown activity against Bacillus cereus and Micrococcus luteus, with minimal inhibitory concentration (MIC) values indicating effectiveness superior to standard antibiotics like streptomycin .
| Bacteria | MIC (µg/mL) | Comparison with Streptomycin |
|---|---|---|
| Bacillus cereus | 32 | Better |
| Micrococcus luteus | 128 | Comparable |
Case Studies
Several case studies exemplify the biological activities associated with this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that a derivative showed significant reduction in inflammation markers in an acute inflammatory model, outperforming traditional NSAIDs .
- Anticancer Evaluation : Research involving MDA-MB-231 cells revealed that specific derivatives could inhibit cell proliferation significantly, suggesting their potential as chemotherapeutic agents .
常见问题
Q. How can researchers optimize the synthesis of 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst choice). For pyrazole derivatives, cyclocondensation of β-keto esters with hydrazines under acidic conditions is common. Purification via recrystallization using mixed solvents (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity . Monitoring intermediates via TLC and adjusting stoichiometric ratios of nitro-substituted phenylhydrazines can mitigate side reactions, improving yield.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- 1H/13C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and pyrazole ring protons (δ 6.5–7.5 ppm). Carboxylic acid protons may appear as broad singlets (δ ~12–13 ppm) .
- IR Spectroscopy : Confirms carboxylic acid (–COOH) via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Nitro groups exhibit asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C10H7N3O4: theoretical 242.04).
Q. How do researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants like Tween-80. For cell-based studies, pre-dissolving in DMSO followed by dilution in culture media (≤0.1% final DMSO) minimizes cytotoxicity. Micellar encapsulation with phospholipids (e.g., Lipoid S 80) or cyclodextrins improves bioavailability .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of nitro-substituted pyrazole carboxylic acids?
- Methodological Answer : Nitro groups enhance electron-withdrawing effects, influencing ligand-receptor binding. For example, analogs like FMPPP inhibit mTOR/p70S6K signaling, inducing autophagy in cancer models . Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins (e.g., mTOR’s ATP-binding pocket), validated via kinase inhibition assays (IC50 determination) .
Q. How are structure-activity relationships (SARs) elucidated for derivatives of this compound?
- Methodological Answer : SAR studies involve systematic substitution:
- Nitro Position : Para vs. meta substitution alters steric/electronic profiles. Meta-nitro (as in the target compound) may enhance stability compared to ortho derivatives .
- Carboxylic Acid Bioisosteres : Replacing –COOH with tetrazole or acyl sulfonamide groups modulates pharmacokinetics (e.g., oral bioavailability) .
- Pyrazole Ring Modifications : Adding methyl/trifluoromethyl groups (e.g., 3-trifluoromethyl analogs) improves target selectivity .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (rats/mice) are standard for PK studies. Key parameters:
- Administration : Oral gavage or IV injection to assess bioavailability (F%).
- Plasma Analysis : LC-MS/MS quantifies compound levels post-dosing. Metabolite identification via HRMS/MS.
- Tissue Distribution : Autoradiography or HPLC detects accumulation in target organs (e.g., liver, tumors) .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Solutions:
- Standardized Protocols : Use common reference compounds (e.g., mTOR inhibitors like rapamycin) as internal controls .
- Dose-Response Curves : Confirm EC50/IC50 values across multiple replicates.
- Orthogonal Assays : Validate autophagy induction (e.g., LC3-II Western blotting) alongside proliferation assays .
Experimental Design Considerations
Q. What controls are essential when testing the compound’s cytotoxicity in cancer cell lines?
- Methodological Answer : Include:
- Negative Controls : Untreated cells and vehicle (e.g., DMSO).
- Positive Controls : Standard chemotherapeutics (e.g., doxorubicin for apoptosis).
- Cell Viability Assays : Dual measurement via MTT and ATP-luciferase assays to distinguish cytostatic vs. cytotoxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
